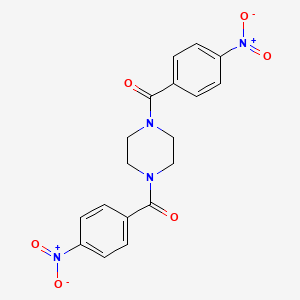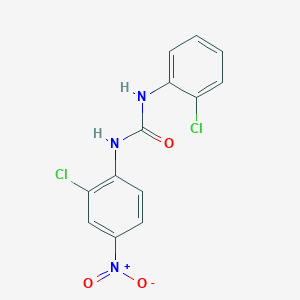![molecular formula C27H22Cl3N3OS B11947301 2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(2-naphthylamino)carbonothioyl]amino}ethyl)acetamide](/img/structure/B11947301.png)
2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(2-naphthylamino)carbonothioyl]amino}ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-NAPHTHALEN-2-YL-THIOUREIDO)-ET)-ACETAMIDE is a complex organic compound. Its structure suggests it may have applications in various fields such as medicinal chemistry, materials science, or as a reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-NAPHTHALEN-2-YL-THIOUREIDO)-ET)-ACETAMIDE likely involves multiple steps, including the formation of the thiourea derivative and subsequent reactions to introduce the naphthalene and diphenyl groups. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the thiourea or naphthalene moieties.
Reduction: Reduction reactions could modify the trichloro or other functional groups.
Substitution: Various substitution reactions might occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts might be used to facilitate certain reactions.
Major Products
The major products would depend on the specific reactions and conditions but could include modified versions of the original compound with different functional groups or altered aromatic systems.
Wissenschaftliche Forschungsanwendungen
2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-NAPHTHALEN-2-YL-THIOUREIDO)-ET)-ACETAMIDE could have several applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological systems.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in materials science, such as in the development of polymers or advanced materials.
Wirkmechanismus
The mechanism of action would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. In materials science, its properties would be determined by its molecular structure and interactions with other materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Diphenylacetamide: A simpler analog without the thiourea and naphthalene groups.
Naphthalene derivatives: Compounds with similar aromatic systems.
Thiourea derivatives: Compounds with similar functional groups.
Uniqueness
The unique combination of functional groups and aromatic systems in 2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-NAPHTHALEN-2-YL-THIOUREIDO)-ET)-ACETAMIDE likely imparts distinct chemical and physical properties, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C27H22Cl3N3OS |
|---|---|
Molekulargewicht |
542.9 g/mol |
IUPAC-Name |
2,2-diphenyl-N-[2,2,2-trichloro-1-(naphthalen-2-ylcarbamothioylamino)ethyl]acetamide |
InChI |
InChI=1S/C27H22Cl3N3OS/c28-27(29,30)25(33-26(35)31-22-16-15-18-9-7-8-14-21(18)17-22)32-24(34)23(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-17,23,25H,(H,32,34)(H2,31,33,35) |
InChI-Schlüssel |
REAGMEUXIOJSPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


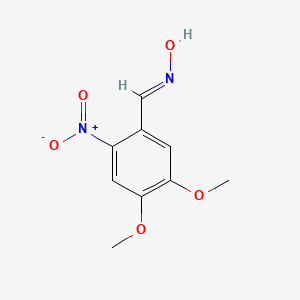
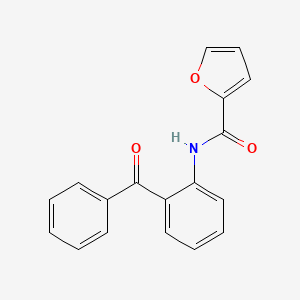


![9lambda~6~-Thiabicyclo[4.2.1]non-7-ene-9,9-dione](/img/structure/B11947239.png)
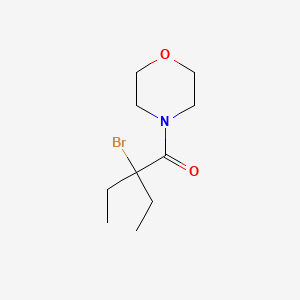
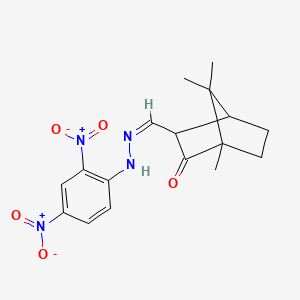

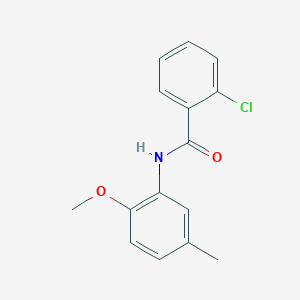
![9-Cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B11947296.png)

